N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]but-2-ynamide
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Overview
Description
N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]but-2-ynamide is a synthetic organic compound that features a unique combination of functional groups, including an oxazole ring and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-hydroxy ketone, with an amide or nitrile under acidic or basic conditions.
Alkylation: The oxazole intermediate is then alkylated with a suitable alkyl halide to introduce the tert-butyl and methyl substituents.
Coupling with But-2-ynamide: The final step involves coupling the alkylated oxazole with but-2-ynamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the oxazole ring or the alkyne moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the oxazole ring or the alkyne moiety using reagents like halogens, alkyl halides, or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), alkyl halides (e.g., CH₃I), organometallic compounds (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]but-2-ynamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]but-2-ynamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and alkyne moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]but-2-ynamide: shares structural similarities with other oxazole-containing compounds and alkynes, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-[3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-6-8-13(18)16-10-7-9-12-11(2)17-14(19-12)15(3,4)5/h7,9-10H2,1-5H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAPDCGEERAISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCCC1=C(N=C(O1)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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